3-(4-Methoxyphenyl)propane-1,2-diol
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Overview
Description
3-(4-Methoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenylpropane and contains a methoxy group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage. For instance, the isomeric 3-(hydroxyphenyl)propane-1,2-diols can be synthesized from allylic precursors by epoxidation and subsequent cleavage . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain 1-(2-methoxyphenyl)propane-1,3-diol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic hydrogenation and other techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)propane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidative properties are attributed to its ability to inhibit the autoxidation of linoleic acid. Additionally, its role in lignin pyrolysis involves the thermal behavior of beta-1 subunits in lignin.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)propane-1,2-diol: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(4-Methoxyphenyl)propane-1,2-diol is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Its methoxy group, in particular, plays a crucial role in its antioxidative properties and other chemical behaviors.
Properties
CAS No. |
17131-20-3 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
FTVDGXRTMDRADG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CO)O |
Origin of Product |
United States |
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